molecular formula C9H6N4O2 B15258344 6,7-dihydro-1H-imidazo[4,5-g]phthalazine-5,8-dione

6,7-dihydro-1H-imidazo[4,5-g]phthalazine-5,8-dione

Cat. No.: B15258344
M. Wt: 202.17 g/mol
InChI Key: JZLAGXSHRXXXRR-UHFFFAOYSA-N
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Description

6,7-Dihydro-1H-imidazo[4,5-g]phthalazine-5,8-dione is a heterocyclic compound featuring an imidazo ring fused with a phthalazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dihydro-1H-imidazo[4,5-g]phthalazine-5,8-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1H-imidazole-2-thiones with epichlorohydrin in methanol in the presence of sodium hydroxide at room temperature . This reaction yields the desired imidazo[4,5-g]phthalazine derivative through a series of intermediate steps.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for large-scale production by adjusting reaction parameters such as temperature, solvent, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-1H-imidazo[4,5-g]phthalazine-5,8-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the imidazo ring, facilitated by reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[4,5-g]phthalazine-5,8-dione derivatives with additional oxygen-containing functional groups, while reduction may produce partially saturated derivatives.

Scientific Research Applications

6,7-Dihydro-1H-imidazo[4,5-g]phthalazine-5,8-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a scaffold for drug development.

    Industry: Potential use in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 6,7-dihydro-1H-imidazo[4,5-g]phthalazine-5,8-dione exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[4,5-b]pyridine: Shares a similar imidazo ring structure but with a pyridine moiety instead of a phthalazine.

    Imidazo[2,1-b][1,3]thiazine: Contains an imidazo ring fused with a thiazine moiety.

    Indazolo[1,2-b]phthalazine: Features an indazole ring fused with a phthalazine moiety.

Uniqueness

6,7-Dihydro-1H-imidazo[4,5-g]phthalazine-5,8-dione is unique due to its specific fusion of the imidazo and phthalazine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H6N4O2

Molecular Weight

202.17 g/mol

IUPAC Name

6,7-dihydro-1H-imidazo[4,5-g]phthalazine-5,8-dione

InChI

InChI=1S/C9H6N4O2/c14-8-4-1-6-7(11-3-10-6)2-5(4)9(15)13-12-8/h1-3H,(H,10,11)(H,12,14)(H,13,15)

InChI Key

JZLAGXSHRXXXRR-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC3=C1NC=N3)C(=O)NNC2=O

Origin of Product

United States

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